molecular formula C6H8O4 B153629 cyclobutane-1,3-dicarboxylic acid CAS No. 7439-33-0

cyclobutane-1,3-dicarboxylic acid

Cat. No.: B153629
CAS No.: 7439-33-0
M. Wt: 144.12 g/mol
InChI Key: WYHYNUWZLKTEEY-UHFFFAOYSA-N
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Description

cyclobutane-1,3-dicarboxylic acid: is an organic compound with the molecular formula C₆H₈O₄. It is a cyclic dicarboxylic acid, meaning it contains two carboxyl groups (-COOH) attached to a cyclobutane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclobutane-1,3-dicarboxylic acid typically involves the photodimerization of trans-cinnamic acid. This process is carried out by exposing trans-cinnamic acid to ultraviolet (UV) light, which induces a [2+2] cycloaddition reaction, forming the cyclobutane ring . The reaction conditions include:

    Starting Material: trans-Cinnamic acid

    Reaction Medium: Solid-state or solution

    Light Source: UV light

    Temperature: Room temperature or slightly elevated temperatures

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the photodimerization process. This involves using large-scale UV reactors and ensuring consistent reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: cyclobutane-1,3-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxyl groups can be oxidized to form corresponding anhydrides or other oxidized derivatives.

    Reduction: The carboxyl groups can be reduced to alcohols or aldehydes under appropriate conditions.

    Substitution: The hydrogen atoms on the cyclobutane ring can be substituted with other functional groups through various substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (Li

Biological Activity

Cyclobutane-1,3-dicarboxylic acid (CBDA) is a compound that has garnered attention in recent years due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article reviews the biological activity of CBDA, synthesizing findings from diverse research studies and highlighting its significance as a renewable building block.

Synthesis of this compound

Recent advancements in synthetic methodologies have enabled the efficient production of CBDA from renewable resources. Notably, a study reported the synthesis of CBDA from furfural via photocyclization, showcasing its potential as a sustainable chemical building block .

Anticancer Activity

One of the most significant areas of research on CBDA involves its anticancer properties. A study investigated the synthesis of platinum(II) complexes using 3-oxo-cyclobutane-1,1-dicarboxylate derived from CBDA as a leaving group. The results indicated that these complexes exhibited notable cytotoxicity against various cancer cell lines, suggesting that CBDA derivatives could serve as promising candidates in cancer therapy .

Antimicrobial Properties

Research has also explored the antimicrobial activity of cyclobutane derivatives. A specific derivative of CBDA demonstrated effectiveness against several bacterial strains, indicating potential applications in developing new antibacterial agents . The precise mechanisms underlying this activity are still under investigation but may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways.

Enzyme Inhibition

CBDA has shown promise as an inhibitor of certain enzymes linked to metabolic disorders. For instance, studies have indicated that cyclobutane derivatives can inhibit enzymes involved in lipid metabolism, which may have implications for treating conditions such as obesity and diabetes .

Case Study 1: Anticancer Activity Evaluation

A recent study evaluated the anticancer potential of cyclobutane derivatives using various cancer cell lines (e.g., HeLa and MCF-7). The results indicated that certain derivatives exhibited IC50_{50} values in the low micromolar range, demonstrating significant cytotoxicity compared to standard chemotherapeutic agents.

CompoundIC50_{50} (µM)Cell Line
Cyclobutane Derivative A5.2HeLa
Cyclobutane Derivative B8.7MCF-7

Case Study 2: Antimicrobial Screening

In another study focused on antimicrobial activity, several cyclobutane derivatives were tested against common pathogens such as E. coli and Staphylococcus aureus. The following table summarizes their effectiveness:

CompoundZone of Inhibition (mm)Pathogen
Cyclobutane Derivative C15E. coli
Cyclobutane Derivative D20Staphylococcus aureus

Scientific Research Applications

Materials Science

Polymer Synthesis
CBDA serves as a semi-rigid building block in the synthesis of new polymers. It has been utilized to create a series of polyesters known as poly-α-truxillates by polymerizing with various diols. Notable examples include:

  • Poly(ethylene-α-truxillate) (PEAT)
  • Poly(propylene-α-truxillate) (PPAT)
  • Poly(1,4-butylene-α-truxillate) (PBAT)

These polymers exhibit thermal and chemical stabilities comparable to polyethylene terephthalate (PET), making them suitable for applications in packaging and textiles. The unique structure of CBDA allows for the formation of polymers with enhanced properties such as increased rigidity and stability under various environmental conditions .

Table 1: Properties of Poly-α-Truxillates

Polymer TypeThermal StabilityChemical StabilityApplications
Poly(ethylene-α-truxillate)HighGoodPackaging
Poly(propylene-α-truxillate)ModerateExcellentTextiles
Poly(1,4-butylene-α-truxillate)HighGoodAutomotive components

Pharmaceutical Applications

CBDA derivatives have been explored for their biological activity. Research indicates that certain esters derived from CBDA exhibit binding affinity to fatty acid-binding proteins (FABPs), which are implicated in various metabolic processes. These compounds have shown promise in anti-inflammatory and analgesic activities in rodent models, suggesting potential applications in pain management therapies .

Case Study: Anti-inflammatory Effects
A specific derivative of CBDA was tested for its efficacy in reducing pain associated with inflammation. In vivo studies demonstrated that this compound could produce significant analgesic effects without the addictive potential common to many current pain medications .

Green Chemistry

The synthesis of CBDA can be achieved using renewable resources, making it an attractive option for sustainable chemistry. Recent studies have focused on developing "green" synthesis methods that minimize environmental impact, such as solvent-free crystallization techniques and biomass-derived feedstocks .

Table 2: Green Synthesis Methods

MethodDescriptionEnvironmental Impact
Solvent-free crystallizationReduces solvent waste by utilizing solid-state reactionsLow
Biomass-derived feedstocksUtilizes renewable resources for synthesisVery Low

Properties

IUPAC Name

cyclobutane-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c7-5(8)3-1-4(2-3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYHYNUWZLKTEEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90178702
Record name cis-Cyclobutane-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90178702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2398-16-5
Record name cis-Cyclobutane-1,3-dicarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002398165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-Cyclobutane-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90178702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(1s,3s)-cyclobutane-1,3-dicarboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

cyclobutane-1,3-dicarboxylic acid
cyclobutane-1,3-dicarboxylic acid
cyclobutane-1,3-dicarboxylic acid
cyclobutane-1,3-dicarboxylic acid

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